Home > Products > Building Blocks P12617 > 4-fluoro-1H-indazol-3-ol
4-fluoro-1H-indazol-3-ol - 683748-50-7

4-fluoro-1H-indazol-3-ol

Catalog Number: EVT-329062
CAS Number: 683748-50-7
Molecular Formula: C7H5FN2O
Molecular Weight: 152.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
4-Fluoro-1H-indazole, also known as 4-Fluoroindazole, is a fluorinated indazole heterocyclic aromatic compound. It consists of a fluoride substituent at the 4-position with the pyrazole fused to a benzene ring . This compound can readily be further functionalized via nucleophilic aromatic substitution reactions .

Synthesis Analysis

Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities. Recent strategies for the synthesis of 1H- and 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Molecular Structure Analysis

The molecular structure of 4-fluoro-1H-indazol-3-ol consists of a pyrazole ring fused to a benzene ring with a fluoride substituent at the 4-position . The molecular weight of this compound is 152.13 .

Chemical Reactions Analysis

The synthesis of indazole derivatives involves various chemical reactions. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Physical And Chemical Properties Analysis

4-Fluoro-1H-indazol-3-ol is a solid or liquid at room temperature. It should be stored in a dry place .

Synthesis Analysis
  • Example 1: Synthesis of 6-Fluoro-N-(4-substitutedbenzylidene)-1H-indazol-3-amine derivatives []: This paper describes the synthesis of a series of Schiff base derivatives incorporating the 6-fluoro-1H-indazol-3-amine moiety. While the specific synthesis of 4-fluoro-1H-indazol-3-ol isn't described, the methods used for these derivatives suggest potential routes for its synthesis.
  • Example 2: Synthesis of N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775) []: This paper details the structure-based design and synthesis of PF-06747775, a potent EGFR inhibitor. While structurally different from 4-fluoro-1H-indazol-3-ol, the incorporation of fluorine and the use of structure-based design strategies could be relevant for synthesizing and optimizing 4-fluoro-1H-indazol-3-ol derivatives.
Molecular Structure Analysis
  • Example: Crystal structure of 3-Amino-4-Morpholino-1H-Indazol-1-yl(3-Fluorophenyl)Methanone []: This study characterized the crystal structure of a related indazole derivative using single crystal X-ray diffraction. This technique, along with NMR and other spectroscopic methods, could be employed to elucidate the structure of 4-fluoro-1H-indazol-3-ol and its derivatives.
Chemical Reactions Analysis
  • Example: Reactions of 1H-indazol-3-ol with ethyl chloroacetate []: This paper describes various products obtained by reacting 1H-indazol-3-ol with ethyl chloroacetate, including ring enlargement to tetrahydroquinazoline. This research suggests potential reactions and modifications applicable to 4-fluoro-1H-indazol-3-ol.
Mechanism of Action
  • Example: GSK583, a RIP2 Kinase Inhibitor []: While focused on GSK583, a quinoline-based RIP2 kinase inhibitor, this paper highlights the importance of targeting specific kinases in complex biological pathways. Investigating the mechanism of action for 4-fluoro-1H-indazol-3-ol and its derivatives, particularly if they exhibit kinase inhibitory activity, would be crucial.
Applications

Anticancer Agents:

  • Example 1: Copper(II) Complexes with 1‐Benzyl‐1H‐indazol‐3‐ol as Anticancer Agents []: This study investigates copper(II) complexes incorporating 1‐benzyl‐1H‐indazol‐3‐ol as potential anticancer agents. They demonstrated significant cytotoxicity against MCF7 breast cancer cells, highlighting the potential of indazole derivatives in cancer therapy.

Receptor Tyrosine Kinase (RTK) Inhibitors:

  • Example: Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based RTK Inhibitor []: This research led to the discovery of ABT-869, a potent, orally active RTK inhibitor with promising anticancer properties.

Leucine-Rich Repeat Kinase 2 (LRRK2) Imaging:

  • Example: Development of [18F]FIPM as a Potential LRRK2 PET Tracer []: This study focuses on synthesizing and evaluating a novel radiotracer targeting LRRK2, a protein implicated in Parkinson's disease. While [18F]FIPM showed limitations, it serves as a starting point for developing improved LRRK2 imaging agents.

Immunomodulatory Agents:

  • Example: 2-(1H-Benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol as a T Cell Proliferation Inhibitor []: This paper investigates a benzimidazole derivative's immunomodulatory effects. It inhibits T cell proliferation by targeting H+/K+-ATPases and influencing intracellular pH, offering insights into potential immunomodulatory applications of similar indazole compounds.

6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583)

  • Compound Description: GSK583 is a highly potent and selective inhibitor of RIP2 kinase. [] It is a valuable tool compound for studying the role of RIP2 in NOD1 and NOD2-mediated disease pathogenesis. []
  • Relevance: This compound shares the core structure of 4-fluoro-1H-indazol-3-ol with an added quinoline-4-amine substituent at the 3-position. The presence of the 5-fluoro-1H-indazol-3-yl group in GSK583 suggests its potential importance for RIP2 kinase inhibition. []

1-Benzyl-1H-indazol-3-ol

  • Compound Description: This compound serves as a ligand in the synthesis of copper(II) complexes evaluated for anticancer activity. [] These complexes exhibit promising in vitro interactions with DNA/BSA and cytotoxicity against MCF7 cells. []
  • Relevance: This compound shares the core structure of 4-fluoro-1H-indazol-3-ol with the key difference being the substitution of fluorine at the 4-position with a hydrogen atom and the addition of a benzyl group at the 1-position. This highlights the versatility of the indazol-3-ol scaffold in medicinal chemistry. []

4-(6-Fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine (FIPM)

  • Compound Description: FIPM is a novel compound designed as a potential PET tracer for visualizing leucine-rich repeat kinase 2 (LRRK2) in the brain. [] It demonstrates high in vitro binding affinity for LRRK2. []
  • Relevance: This compound contains the 5-isopropoxy-1H-indazol-3-yl group, similar to the core structure of 4-fluoro-1H-indazol-3-ol. This structural similarity suggests that the indazol-3-ol moiety might contribute to the binding affinity of FIPM towards LRRK2. []

5-((4-Fluoro-1H-imidazol-1-yl)methyl)quinolin-8-ol

  • Compound Description: This compound acts as a ligand in complex with the first bromodomain of human BRD4. [] The complex structure provides insights into the potential of BRD4 inhibition as a therapeutic strategy for cancer and other diseases. []
  • Relevance: While this compound does not share the exact core structure of 4-fluoro-1H-indazol-3-ol, it highlights the significance of fluorine substitution in heterocyclic compounds for biological activity. Both molecules contain a fluorine atom at the 4-position of their respective heterocyclic rings and demonstrate activity against therapeutically relevant targets. []

3-Amino-3-(4-fluoro-phenyl)-1H-quinoline-2,4-dione (KR22332)

  • Compound Description: KR22332 is a synthetic compound investigated for its radioprotective effects. [] It shows promising results in inhibiting radiation-induced apoptosis and mitigating mitochondrial dysfunction in human keratinocytes. []
  • Relevance: Although KR22332 does not share the indazol-3-ol core of 4-fluoro-1H-indazol-3-ol, both compounds showcase the importance of incorporating a 4-fluorophenyl moiety into biologically active molecules. This structural similarity suggests that the 4-fluorophenyl group might contribute to the observed pharmacological properties. []

(2R,3S,4R,5R)-5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol

  • Compound Description: This compound represents a nucleoside analog containing a 7-carbapurine moiety linked to 2-deoxy-2-fluoro-β-d-ribose. [] Its crystal structure provides valuable information about its conformation and potential interactions. []
  • Relevance: This compound, like 4-fluoro-1H-indazol-3-ol, highlights the significance of fluorine substitution in bioactive molecules. The presence of a fluorine atom in the ribose sugar moiety emphasizes the potential of fluorine for modulating biological activity in various chemical contexts. []

N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775)

  • Compound Description: PF-06747775 is a potent and irreversible inhibitor of oncogenic EGFR mutants, developed through structure-based drug design. [] It exhibits selectivity over wild-type EGFR and possesses desirable ADME properties. []
  • Relevance: This compound, along with 4-fluoro-1H-indazol-3-ol, exemplifies the importance of fluorine-containing heterocycles in medicinal chemistry. The presence of a fluorine atom within the pyrrolidine ring of PF-06747775 underscores the versatility and significance of fluorine substitution in drug design. []

Properties

CAS Number

683748-50-7

Product Name

4-fluoro-1H-indazol-3-ol

IUPAC Name

4-fluoro-1,2-dihydroindazol-3-one

Molecular Formula

C7H5FN2O

Molecular Weight

152.13 g/mol

InChI

InChI=1S/C7H5FN2O/c8-4-2-1-3-5-6(4)7(11)10-9-5/h1-3H,(H2,9,10,11)

InChI Key

IPWWMTIKWNMANU-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)F)C(=O)NN2

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=O)NN2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.